molecular formula C16H10ClF7N2O B11478408 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide

Cat. No.: B11478408
M. Wt: 414.70 g/mol
InChI Key: LKKWYPIDSJHQKQ-UHFFFAOYSA-N
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Description

3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a hexafluoroisopropyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity and functional group diversity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of fluorinated groups which often enhance biological activity.

Industry

In industrial applications, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity through binding interactions. The hexafluoroisopropyl group could enhance binding affinity and specificity, while the chloro and fluorophenyl groups might contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro and hexafluoroisopropyl groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H10ClF7N2O

Molecular Weight

414.70 g/mol

IUPAC Name

3-chloro-N-[1,1,1,3,3,3-hexafluoro-2-(2-fluoroanilino)propan-2-yl]benzamide

InChI

InChI=1S/C16H10ClF7N2O/c17-10-5-3-4-9(8-10)13(27)26-14(15(19,20)21,16(22,23)24)25-12-7-2-1-6-11(12)18/h1-8,25H,(H,26,27)

InChI Key

LKKWYPIDSJHQKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC(=CC=C2)Cl)F

Origin of Product

United States

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